molecular formula C57H90O29 B3029490 Platyconic acid A CAS No. 68051-23-0

Platyconic acid A

Cat. No. B3029490
CAS RN: 68051-23-0
M. Wt: 1239.3 g/mol
InChI Key: MMBAMPXMNQQFQO-JQIGHYGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platyconic acid A is a genuine triterpenoid saponin isolated from the roots extract of Platycodon grandiflorum. It was identified alongside other known saponins through spectral analysis and chemical evidence . Platyconic acid A has been studied for its health benefits, particularly its inhibitory effects on TGF-β1-induced activation of hepatic stellate cells (HSCs). This compound has shown potential in suppressing cell proliferation and the expression of α-SMA and collagen Iα1 in HSC-T6 cells, indicating its anti-fibrotic activity. The mechanism

Scientific Research Applications

Platyconic Acid A in Traditional Medicine and Pharmacology

Platyconic Acid A, derived from Platycodon grandiflorum, has been a focus of scientific research due to its diverse potential applications. It's a genuine triterpenoid saponin, primarily isolated alongside other known saponins, revealing the complex chemical composition of Platycodon grandiflorum roots. This compound's role in traditional medicine and pharmacological effects has been of particular interest in research, especially concerning its potential therapeutic applications (Y. Choi et al., 2008).

Antiproliferative Effects on Human Tumor Cells

A significant area of study involves the antiproliferative effects of platyconic acid A on human tumor cells. Research has identified its potential in inhibiting the proliferation of cultured human tumor cells, showcasing its relevance in cancer research. The compound, along with other triterpenoid saponins from Platycodon grandiflorum roots, demonstrated notable inhibitory effects, indicating its potential as an anti-cancer agent (Y. Choi et al., 2010).

Role in Hepatic Stellate Cells and Liver Fibrosis

The compound has also been studied for its effects on hepatic stellate cells, particularly concerning liver fibrosis. Platyconic acid A, as an active component of Platycodi radix-derived saponin, showed inhibitory effects on the TGF-β1-induced activation of hepatic stellate cells. This includes suppression of cell proliferation and expression of alpha-SMA and collagen Iα1 in hepatic stellate cells, suggesting its potential therapeutic role in combating liver fibrosis (J. Choi et al., 2019).

Effects on Pulmonary Fibrosis

Furthermore, platyconic acid A's impact on pulmonary fibrosis has been explored. The compound exhibited ameliorating effects on liver fibrosis and was also used to treat lung disease in traditional medicine. This study focused on evaluating the effects of platyconic acid A on pulmonary fibrosis, particularly in the context of an in vitro model. It was found that platyconic acid A significantly inhibited the proliferation, migration, inflammation, and extracellular matrix deposition in TGF-β1-induced lung fibroblasts, indicating its potential application in treating pulmonary fibrosis (C. Su et al., 2022).

Safety And Hazards

Platyconic acid A is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H90O29/c1-22-39(82-44-38(71)40(27(63)18-77-44)83-48-42(72)55(76,19-59)21-79-48)35(68)37(70)45(80-22)84-41-32(65)26(62)17-78-47(41)86-50(75)56-12-11-51(2,3)13-24(56)23-7-8-29-52(4)14-25(61)43(85-46-36(69)34(67)33(66)28(16-58)81-46)57(20-60,49(73)74)30(52)9-10-53(29,5)54(23,6)15-31(56)64/h7,22,24-48,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,52+,53+,54+,55+,56+,57+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBAMPXMNQQFQO-JQIGHYGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H90O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Platyconic acid A

Citations

For This Compound
214
Citations
DY Kwon, YS Kim, SY Ryu, YH Choi, MR Cha… - European Journal of …, 2012 - Springer
Background Previous research demonstrated that the crude saponins of Platycodi radix improve glucose metabolism by enhancing insulin sensitivity in type 2 diabetic animals; however…
Number of citations: 63 link.springer.com
YH Choi, DS Yoo, CW Choi, MR Cha, YS Kim, HS Lee… - Molecules, 2008 - mdpi.com
… , a new triterpenoid saponin 1 was isolated and identified on the basis of spectral analysis and chemical evidence as a genuine saponin, which we have named platyconic acid A. …
Number of citations: 44 www.mdpi.com
C Su, Y Tang, C Wang… - Molecular Medicine …, 2022 - spandidos-publications.com
Platyconic acid A (PA), the active component of Platycodi radix‑derived saponin, exerts ameliorating effects on liver fibrosis. Platycodon grandiflorum is used to treat lung disease. …
Number of citations: 1 www.spandidos-publications.com
JH Choi, SW Jin, HG Kim, CY Choi… - Journal of agricultural …, 2015 - ACS Publications
… platycosides, such as deapioplatycoside E, platycoside E, platyconic acid A (PA), platycodin D, 2″… The chemical structure of platyconic acid A (PA) is shown in Figure 5A. PA is the most …
Number of citations: 29 pubs.acs.org
JH Choi, SM Kim, GH Lee, SW Jin, HS Lee, YC Chung… - Cells, 2019 - mdpi.com
… To examine the inhibitory effects of platyconic acid A (PA) on rat HSCs activation, we examined the cell viability and cell cytotoxic effects of HSC-T6 cells following treatment with various …
Number of citations: 11 www.mdpi.com
H Ishii, K Tori, T Tozyo, Y Yoshimura - Chemistry letters, 1978 - journal.csj.jp
Six new saponins (5–10) and three new prosapogenins (13, 14, and 16) have been isolated from the root of Platycodon grandiflorum A. DC. Their structures have been elucidated by …
Number of citations: 15 www.journal.csj.jp
YH Choi, DS Yoo, MR Cha, CW Choi… - Journal of natural …, 2010 - ACS Publications
… the triterpenoid saponins deapioplatycoside E and platyconic acid A from the root extract of P… The known compounds were identified as platyconic acid A (4), (25) platycodin D (5), (17) 2…
Number of citations: 60 pubs.acs.org
DS Yoo, YH Choi, MR Cha, CW Choi… - Korean Journal of …, 2010 - koreascience.kr
… , such as deapioplatycoside E, platycoside E, platyconic acid A and platycodin D, platycodin D3, … With exception of two saponins, platyconic acid A and platycodin D, The content of eight …
Number of citations: 12 koreascience.kr
K Matsuda, Y Tanaka, K Ozaki, O Iida… - Journal of Natural …, 2023 - Springer
… D 2 , and platyconic acid A were measured as the total saponin content using alkaline hydrolysis for monoacetylated platycodins D, D 2, and platyconic acid A. The results demonstrated …
Number of citations: 4 link.springer.com
JH Ju, SH Kang, TH Kim, KC Shin… - Journal of Microbiology …, 2020 - ncbi.nlm.nih.gov
… The biotransformation pathways of PE, polygalacin D 3 , and platyconic acid A in Platycodi … D 3 (9); and the platyconic acid-type platycoside platyconic acid A (11) of major glycosylated …
Number of citations: 7 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.